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molecular formula C11H13NO5 B8585395 Ethyl 3-hydroxy-3-(4-nitrophenyl)propionate

Ethyl 3-hydroxy-3-(4-nitrophenyl)propionate

Cat. No. B8585395
M. Wt: 239.22 g/mol
InChI Key: YOBKMVIDKOVCBB-UHFFFAOYSA-N
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Patent
US08222281B2

Procedure details

Ethyl acetate (3.55 g, 40.3 mmol) was dissolved in tetrahydrofuran (100 mL), and a 1 M lithium bis(trimethylsilyl)amide hexane solution (40.0 mL, 40.0 mmol) was added thereto at −78° C., and then, the resulting mixture was stirred under a nitrogen atmosphere at −78° C. for 20 minutes. Thereafter, a tetrahydrofuran solution of 4-nitrobenzaldehyde (5.08 g, 33.6 mmol) was added thereto at −78° C., and the resulting mixture was stirred under a nitrogen atmosphere at −78° C. for 30 minutes. To the reaction solution, a saturated aqueous solution of ammonium chloride was added at −78° C., and the organic matter was extracted with ethyl acetate. The organic layer was washed with water and a saturated sodium chloride solution, then dried over anhydrous magnesium sulfate and filtered. Then, the solvent was distilled off under reduced pressure, whereby a crude product was obtained. This crude product was purified by silica gel column chromatography (hexane:ethyl acetate=100:0 to 20:80 (v/v)), whereby the objective title compound was obtained as a colorless oily substance (4.31 g, yield: 54%).
Quantity
3.55 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
lithium bis(trimethylsilyl)amide hexane
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.08 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][CH3:6])(=[O:3])[CH3:2].CCCCCC.C[Si]([N-][Si](C)(C)C)(C)C.[Li+].[N+:23]([C:26]1[CH:33]=[CH:32][C:29]([CH:30]=[O:31])=[CH:28][CH:27]=1)([O-:25])=[O:24].[Cl-].[NH4+]>O1CCCC1>[OH:31][CH:30]([C:29]1[CH:28]=[CH:27][C:26]([N+:23]([O-:25])=[O:24])=[CH:33][CH:32]=1)[CH2:2][C:1]([O:4][CH2:5][CH3:6])=[O:3] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
3.55 g
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
lithium bis(trimethylsilyl)amide hexane
Quantity
40 mL
Type
reactant
Smiles
CCCCCC.C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
5.08 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=O)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
at −78° C., and then, the resulting mixture was stirred under a nitrogen atmosphere at −78° C. for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
at −78° C., and the resulting mixture was stirred under a nitrogen atmosphere at −78° C. for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the organic matter was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated sodium chloride solution, then dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
Then, the solvent was distilled off under reduced pressure, whereby a crude product
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
This crude product was purified by silica gel column chromatography (hexane:ethyl acetate=100:0 to 20:80 (v/v)), whereby the objective title compound
CUSTOM
Type
CUSTOM
Details
was obtained as a colorless oily substance (4.31 g, yield: 54%)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
OC(CC(=O)OCC)C1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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